4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine
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Overview
Description
4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine is an organic compound characterized by the presence of a morpholine ring attached to a benzoyl group substituted with fluorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine typically involves the reaction of 4-fluoro-3,5-dinitrobenzoic acid with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while coupling reactions would result in the formation of new carbon-carbon bonds.
Scientific Research Applications
4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and fluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar structure but with different substitution pattern.
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
Uniqueness
4-(4-Fluoro-3,5-dinitrobenzoyl)morpholine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-fluoro-3,5-dinitrophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O6/c12-10-8(14(17)18)5-7(6-9(10)15(19)20)11(16)13-1-3-21-4-2-13/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGRLWVCVOAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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